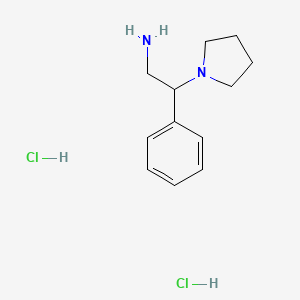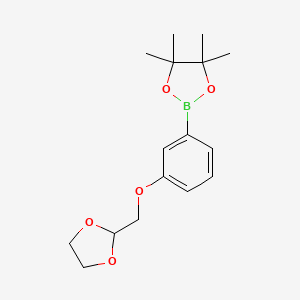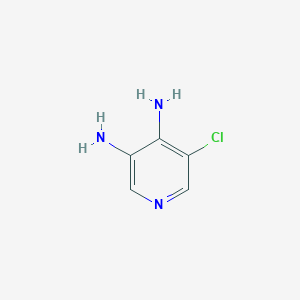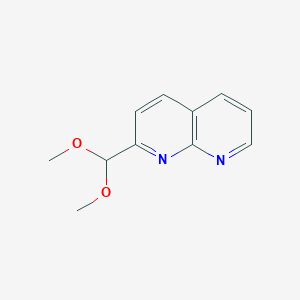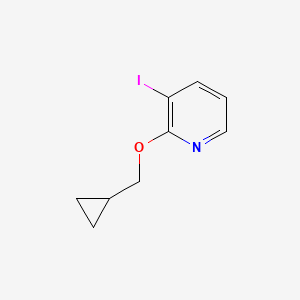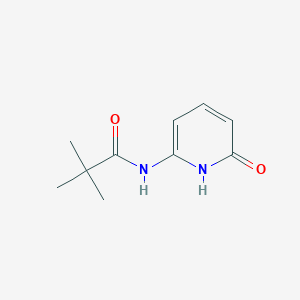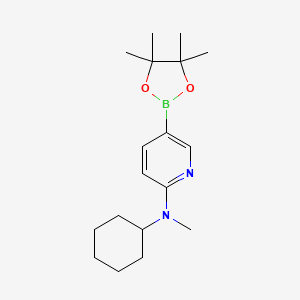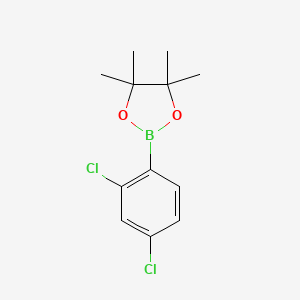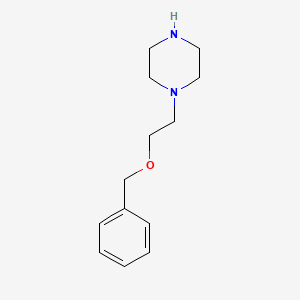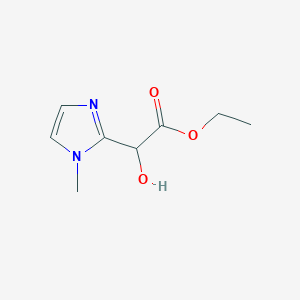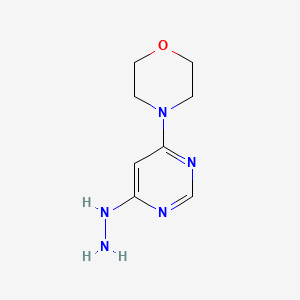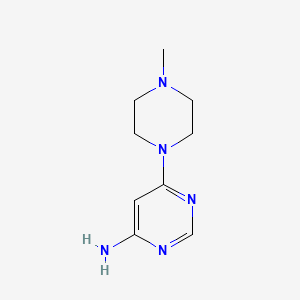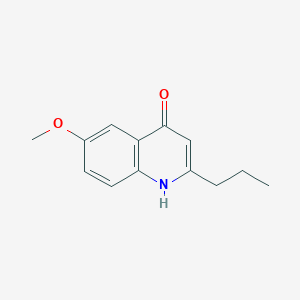
4-Hydroxy-6-methoxy-2-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-methoxy-2-propylquinoline is a chemical compound with the empirical formula C13H15NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-methoxy-2-propylquinoline is represented by the SMILES string CCCc1cc (O)c2cc (OC)ccc2n1 . The InChI representation is 1S/C13H15NO2/c1-3-4-9-7-13 (15)11-8-10 (16-2)5-6-12 (11)14-9/h5-8H,3-4H2,1-2H3, (H,14,15) .
Physical And Chemical Properties Analysis
4-Hydroxy-6-methoxy-2-propylquinoline is a solid substance . Its molecular weight is 217.26 . Unfortunately, other physical and chemical properties are not available in the resources .
Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition
- Research has shown that methoxy-substituted compounds, such as those containing a structure similar to 4-Hydroxy-6-methoxy-2-propylquinoline, can inhibit tubulin polymerization. This process is significant in the development of cytostatics, a class of drugs used in cancer treatment. For instance, specific methoxy derivatives demonstrated potential in disrupting microtubule assembly, akin to the action of colchicine, thereby impacting cell division mechanisms in cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Antileishmanial Activity
- 8-Aminoquinolines, which include methoxy-substituted quinolines, have been studied for their antileishmanial activity. Variants of these compounds showed effectiveness against Leishmania tropica within human macrophages, highlighting their potential as therapeutic agents in treating leishmaniasis (Berman & Lee, 1983).
Synthesis of Enantiopure Compounds
- The compound has been used in the synthesis of enantiopure 6-hydroxy and 6-methoxy tetrahydroisoquinoline-1-carboxylic acids. These compounds are useful in creating modulators of nuclear receptors, such as liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).
Antiproliferative Evaluation
- Certain derivatives of 4-anilino-8-methoxy-2-phenylquinoline, which is structurally related to 4-Hydroxy-6-methoxy-2-propylquinoline, have been synthesized and evaluated for their antiproliferative effects. These compounds showed potential in inhibiting the growth of cancer cells, suggesting their applicability in developing cancer treatments (Chen et al., 2006).
Fluorescence Derivatization in Chromatography
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to 4-Hydroxy-6-methoxy-2-propylquinoline, has been used as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, demonstrating the compound's utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
EGFR Inhibitor Development
- 2-Aryl-8-hydroxy (or methoxy) isoquinolin-1(2H)-ones, resembling the structure of 4-Hydroxy-6-methoxy-2-propylquinoline, have been proposed as novel scaffolds for EGFR inhibitors. These compounds displayed significant antiproliferative activities in cancer cell lines, highlighting their potential in cancer drug development (Kang et al., 2013).
Antibacterial Activity
- 4-Amino-8-methylquinolines substituted with hydroxy- or methoxy-groups, similar in structure to 4-Hydroxy-6-methoxy-2-propylquinoline, have been synthesized and evaluated for antibacterial activity. These compounds showed slight activity against both Gram-positive and Gram-negative bacteria (Meyer, Lemcke, Geffken, & Kaulfers, 2001).
Dental Plaque Inhibitors
- Hydroxyquinolines, including derivatives similar to 4-Hydroxy-6-methoxy-2-propylquinoline, were synthesized and assessed for their antibacterial and antiplaque activities. These compounds have shown potential as antiplaque agents in dental health applications (Warner, Musto, Turesky, & Soloway, 1975).
Propiedades
IUPAC Name |
6-methoxy-2-propyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-8-10(16-2)5-6-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBPTYHCIOZFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590618 |
Source


|
| Record name | 6-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxy-2-propylquinoline | |
CAS RN |
927800-85-9 |
Source


|
| Record name | 6-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



